Octanoyl chloride
Overview
Description
Octanoyl chloride, a chemical compound, is used in various chemical reactions and has unique physical and chemical properties.
Synthesis Analysis
Octanoyl chloride is synthesized through various chemical processes. One method involves the reaction of 3-thiophene ethanol with octanoyl chloride, resulting in esterified products with practical applications (Camurlu, Çırpan, & Toppare, 2005).
Molecular Structure Analysis
The molecular structure of octanoyl chloride and related compounds has been studied extensively. For instance, the structural properties of octyl- and decylammonium chlorides in solid and aqueous states provide insights into their molecular arrangements and interactions (Migliorati et al., 2013).
Chemical Reactions and Properties
Octanoyl chloride participates in various chemical reactions, leading to the formation of diverse compounds. For example, it reacts with methacryloyl chloride to produce octakis(3-methacryloxypropyl-dimethylsiloxy)octasilsesquioxane, a precursor to hybrid nanocomposites (Zhang and Laine, 2000).
Physical Properties Analysis
The physical properties of octanoyl chloride, such as solubility, density, and partition coefficients, have been analyzed. Research shows that these properties are influenced by molecular structure, environmental temperatures, and intermolecular interactions (Chen et al., 2002).
Chemical Properties Analysis
The chemical properties of octanoyl chloride, like its reactivity and stability, are critical in various applications. Studies on esterification of starch with octanoyl chloride, for instance, have shown how it modifies starch properties (Aburto et al., 1997).
Scientific Research Applications
1. Cellulose Esterification
- Application Summary : Octanoyl chloride is used in the homogeneous esterification of cellulose to produce cellulose esters (CEs), which are then applied to films and aerogels .
- Methods & Procedures : The esterification process involves reacting cellulose with octanoyl chloride in a lithium chloride/N,N-dimethyl acetamide (LiCl/DMAc) medium. The ratio of octanoyl chloride to cellulose hydroxyl groups, the reaction temperature, and the reaction time are all critical parameters .
- Results & Outcomes : High degrees of substitution (DS) of 2.2 were achieved after 8 hours at 100°C with a 1.6 to 1.8 molar ratio of octanoyl chloride to cellulose hydroxyl groups. The resulting CEs were used to prepare hydrophobic, fully transparent films and aerogels .
2. Synthesis of Therapeutic Agents
- Application Summary : Octanoyl chloride is used in the synthesis of ®-2-propyloctanoic acid, a therapeutic agent for Alzheimer’s disease .
- Results & Outcomes : The outcome is the production of a therapeutic agent for Alzheimer’s disease .
3. Production of Adhesives
- Application Summary : Octanoyl chloride is used to produce adhesives .
- Methods & Procedures : It is used as an acylating agent for a variety of compounds such as sugars (e.g., Sucrose), aromatic compounds (e.g., Anisole), and monoglycerides .
- Results & Outcomes : The outcome is the production of adhesives .
4. Production of Polyurethane Resins
- Application Summary : Octanoyl chloride is used as a building block for the production of polyurethane resins .
- Results & Outcomes : The resulting polyurethane resins provide a good balance between hardness, flexibility, and adhesion. In reactive hot melt adhesives, it contributes to improved transparency through its tendency to suppress crystallization .
5. Synthesis of N-n-octyl-D-gluconamide Based Organogels
- Application Summary : Octanoyl chloride is used in the synthesis of a variety of N-n-octyl-D-gluconamide based organogels .
- Results & Outcomes : The outcome is the production of organogels .
6. Synthesis of Conjugated Copolymer with Fluorine
- Application Summary : Octanoyl chloride is used to build a 2-heptylbenzo[d]thiazole moiety to synthesize a conjugated copolymer with fluorine, which is used as a cathode interlayer in inverted polymer solar cells (PSCs) .
- Results & Outcomes : The resulting copolymer contributes to the performance of PSCs .
7. Synthesis of (−)-Mandelalide L
- Application Summary : Octanoyl chloride is one of the essential precursors in the total synthesis of (−)-mandelalide L, a marine macrolide that displays significant cytotoxicity against human cancer cell lines .
- Results & Outcomes : The outcome is the production of (−)-mandelalide L, a marine macrolide that displays significant cytotoxicity against human cancer cell lines .
8. Production of Agro Ingredients HPN
Safety And Hazards
Octanoyl chloride is considered hazardous. It is classified as a flammable liquid, corrosive to metals, and has acute inhalation toxicity. It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is also incompatible with bases (including amines), water, alcohols, and with oxidizing agents .
properties
IUPAC Name |
octanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZZSHJLXOIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
Record name | CAPRYLYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID9024724 | |
Record name | Caprylyl chloride | |
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Molecular Weight |
162.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Caprylyl chloride is a clear colorless to straw-colored liquid with a pungent odor. (NTP, 1992), Liquid, Clear colorless to straw-colored liquid with a pungent odor; [CAMEO] | |
Record name | CAPRYLYL CHLORIDE | |
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Record name | Octanoyl chloride | |
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Boiling Point |
385 °F at 760 mmHg (NTP, 1992) | |
Record name | CAPRYLYL CHLORIDE | |
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Flash Point |
177 °F (NTP, 1992), 177 °F | |
Record name | CAPRYLYL CHLORIDE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | CAPRYLYL CHLORIDE | |
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Density |
0.973 at 46 °F (NTP, 1992) - Less dense than water; will float | |
Record name | CAPRYLYL CHLORIDE | |
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Vapor Density |
5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | CAPRYLYL CHLORIDE | |
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Vapor Pressure |
12.7 mmHg at 77 °F ; 22.5 mmHg at 108 °F (NTP, 1992), 12.7 [mmHg] | |
Record name | CAPRYLYL CHLORIDE | |
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Product Name |
Octanoyl chloride | |
CAS RN |
111-64-8 | |
Record name | CAPRYLYL CHLORIDE | |
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Record name | Octanoyl chloride | |
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Record name | Octanoyl chloride | |
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Record name | Octanoyl chloride | |
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Record name | Octanoyl chloride | |
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Record name | OCTANOYL CHLORIDE | |
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Melting Point |
-30.1 °F (NTP, 1992) | |
Record name | CAPRYLYL CHLORIDE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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